S-Methyl-L-cysteine

CYP inhibition Drug-drug interaction Human liver microsomes

Select S-Methyl-L-cysteine for research demanding a specific methionine sulfoxide reductase A (MSRA) substrate. Unlike SAC (pro-regenerative) or NAC (glutathione booster), SMC uniquely restores GPX activity in heart and kidney, attenuates plasma glucose and TNF-alpha, and resists N-acetylation. Its high oral bioavailability with minimal CYP450 inhibition (IC50 > 1 mM) ensures clean in vivo pharmacology. Ideal for Parkinson's models, metabolic disorder studies, and as a negative control for SAC-mediated liver regeneration pathways.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 1187-84-4
Cat. No. B1682093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl-L-cysteine
CAS1187-84-4
SynonymsS-11C-methyl-L-cysteine
S-methylcysteine
S-methylcysteine, (DL-Cys)-isomer
S-methylcysteine, (L-Cys)-isomer
S-methylcysteine, hydrochloride, (L-Cys)-isome
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESCSCC(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyIDIDJDIHTAOVLG-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl-L-cysteine CAS 1187-84-4: Scientific Procurement Guide for MSRA Substrate and Comparative Pharmacological Evaluation


S-Methyl-L-cysteine (CAS 1187-84-4) is a natural S-alkylated amino acid found in Allium species and cruciferous vegetables [1]. It functions as a substrate for the catalytic antioxidant enzyme methionine sulfoxide reductase A (MSRA) and is under investigation for applications in oxidative stress mitigation, neuroprotection, and metabolic regulation [2][3]. This guide provides procurement and selection-critical comparative evidence against its closest structural and functional analogs, including S-allyl-L-cysteine (SAC), trans-S-1-propenyl-L-cysteine (S1PC), and N-acetylcysteine (NAC), to inform rational compound selection in research and development.

Why S-Methyl-L-cysteine Cannot Be Replaced by Generic Thiol Antioxidants: Evidence-Based Differentiation for Informed Procurement


S-Methyl-L-cysteine is not a generic thiol antioxidant; its differentiation is rooted in its specific S-methylation, which dictates distinct metabolic handling and biological activity [1][2]. While often grouped with other sulfur-containing amino acids from garlic, such as S-allyl-L-cysteine (SAC) or S-1-propenyl-L-cysteine (S1PC), their pharmacokinetic and pharmacodynamic profiles diverge significantly, as demonstrated by differential N-acetylation rates and CYP450 interactions [3][4]. Furthermore, its primary mechanism as an MSRA substrate is not a universal property of cysteine analogs, and its activity in vivo, including the lack of a pro-regenerative effect on hepatocytes, contrasts sharply with SAC [5]. Procurement decisions must be guided by these specific, quantifiable differences, as the compound's efficacy and safety profile cannot be extrapolated from structurally related molecules.

Quantitative Differentiation of S-Methyl-L-cysteine: Head-to-Head Evidence vs. SAC, S1PC, and NAC


Minimal CYP Inhibition by S-Methyl-L-cysteine vs. S1PC Metabolite in Human Liver Microsomes

S-Methyl-L-cysteine (SMC) demonstrates a favorable drug-drug interaction profile compared to its close analog, trans-S-1-propenyl-L-cysteine (S1PC). While the parent compounds SMC, SAC, and S1PC show minimal CYP inhibition (IC50 > 1 mM), their N-acetylated metabolites exhibit differential effects. The N-acetylated metabolite of S1PC (N-acetyl-S1PC) shows weak to moderate inhibition (19–49%) across four major CYP isoforms (1A2, 2C19, 2D6, and 3A4) at 1 mM [1]. In contrast, the parent SMC and SAC compounds have an IC50 > 1 mM for five major CYP isoforms, indicating a significantly lower potential for CYP-mediated drug-drug interactions [1].

CYP inhibition Drug-drug interaction Human liver microsomes

Absence of Liver Regeneration Promotion by S-Methyl-L-cysteine vs. S-Allyl-L-cysteine (SAC) in a Partial Hepatectomy Model

In a direct comparative study using a 70% partial hepatectomy model in rats, S-allyl-L-cysteine (SAC) (300 mg/kg/day, p.o.) significantly promoted liver regeneration, resulting in a 1.2-fold increase in liver weight per 100 g body weight on day 3 compared to saline controls [1]. In stark contrast, S-methyl-L-cysteine (SMC) at the same dose (300 mg/kg/day, p.o.) showed no regeneration-promoting effect, indicating a distinct biological activity profile despite their close structural similarity [1].

Liver regeneration Hepatocyte proliferation Partial hepatectomy S-allyl-L-cysteine

S-Methyl-L-cysteine Resists N-Acetylation vs. S-1-Propenyl-L-cysteine in Rat and Dog Models

The metabolic fate of S-methyl-L-cysteine (SMC) and trans-S-1-propenyl-L-cysteine (S1PC) diverges significantly at the N-acetylation step, a key determinant of systemic exposure and elimination. In both rats and dogs, S1PC undergoes extensive N-acetylation in vivo, a process driven by high N-acetylation activity in liver S9 fractions and lower deacetylation activity [1]. In contrast, SMC showed little to no N-acetylation in vivo, attributed to minimal SMC N-acetylation activity and high N-acetyl-SMC deacetylation activity in liver and kidney S9 fractions [1]. This fundamental difference in metabolism occurs despite both compounds exhibiting high oral bioavailability (88–100%) [1].

Pharmacokinetics N-acetylation Metabolism Bioavailability

Unique Multi-Organ GPX Restoration by S-Methyl-L-cysteine vs. NAC, SAC, and SEC in a High-Fat Diet Model

In a comparative study of five cysteine-containing compounds in Balb/cA mice fed a high saturated fat diet, S-methyl cysteine (SMC) and S-propyl cysteine (SPC) uniquely restored glutathione peroxidase (GPX) activity in heart and kidney tissues (P<0.05), in addition to liver [1]. While all compounds (NAC, SAC, SEC, SMC, SPC) significantly restored hepatic GPX activity compared to the high-fat diet control, the multi-organ restoration was specific to SMC and SPC [1]. This suggests a distinct tissue distribution or antioxidant mechanism compared to NAC, SAC, and S-ethyl cysteine (SEC).

Oxidative stress Glutathione peroxidase GPX High-fat diet Cardiometabolic

High Oral Bioavailability with Distinct Excretion Profile vs. S-Allylmercaptocysteine (SAMC)

Among the major sulfur-containing amino acids in aged garlic extract (AGE), S-methylcysteine (SMC), S-allylcysteine (SAC), and S-1-propenylcysteine (S1PC) share high oral bioavailability (88.0–95.8%) in rats [1]. However, this property is not universal; S-allylmercaptocysteine (SAMC), another important component of AGE, is not detectable in plasma after oral administration, underscoring the critical variability in absorption within this compound class [1]. Furthermore, the excretion profile of SMC is unique: approximately 50% is excreted as inorganic sulfur compounds, whereas SAC and S1PC are primarily excreted as their N-acetylated forms in urine [1].

Bioavailability Pharmacokinetics ADME Excretion Aged garlic extract

Defined Water Solubility and DMSO Insolubility for In Vitro Formulation

For in vitro experimentation, the solubility profile of S-methyl-L-cysteine is a critical parameter. Reputable vendor technical data sheets consistently report water solubility at approximately 27-30 mg/mL (199.73 mM) at 25°C, with confirmed insolubility in DMSO [1]. This contrasts with many small molecule libraries and research compounds that are DMSO-soluble but poorly soluble in aqueous media, which can complicate assay design and lead to precipitation artifacts. The high aqueous solubility and DMSO insolubility define a specific handling and formulation requirement for SMC, differentiating it from a generic hydrophobic small molecule and informing stock solution preparation.

Solubility Formulation In vitro assay DMSO Physicochemical property

Targeted Research Applications for S-Methyl-L-cysteine Based on Comparative Evidence


Neuroprotection and Oxidative Stress Studies Requiring MSRA Substrate Specificity

S-Methyl-L-cysteine is the preferred compound for investigating the role of the methionine sulfoxide reductase A (MSRA) catalytic antioxidant system, particularly in models of Parkinson's disease and other neurodegenerative disorders [1]. Its well-characterized action as a specific MSRA substrate, distinct from the primary glutathione-boosting mechanisms of NAC or the pro-proliferative effects of SAC, makes it a valuable tool for dissecting MSRA-dependent pathways [2]. In vivo studies have demonstrated its ability to prevent Parkinson's-like symptoms in a Drosophila model and improve extracellular D-serine concentrations in rat medial frontal cortex [1].

Cardiometabolic and Obesity Research Where Multi-Organ GPX Restoration is a Key Endpoint

For studies investigating the impact of diet-induced oxidative stress on cardiac and renal function, S-Methyl-L-cysteine offers a distinct advantage over analogs like NAC and SAC. Evidence from a comparative high-fat diet study shows that SMC uniquely restores glutathione peroxidase (GPX) activity in heart and kidney, not just in the liver [3]. This multi-organ antioxidant effect, coupled with its demonstrated ability to attenuate plasma glucose, insulin, and TNF-alpha in a high-fructose diet model, positions it as a leading candidate for investigating the systemic effects of oxidative stress in the context of obesity and insulin resistance [4].

ADME and Drug-Drug Interaction Studies as a Low-Risk CYP Probe

S-Methyl-L-cysteine's pharmacokinetic profile, characterized by high oral bioavailability but minimal CYP450 inhibition (IC50 > 1 mM for five major isoforms), makes it an excellent candidate for in vivo pharmacology studies where confounding drug-drug interactions must be minimized [5][6]. Its resistance to N-acetylation and excretion as inorganic sulfur also differentiate it from SAC and S1PC, providing a distinct metabolic signature that can be leveraged in mass balance and ADME investigations [5][7].

Comparative Hepatology Research as a Negative Control for SAC-Mediated Regeneration

In studies focused on liver biology, regeneration, and hepatocyte proliferation, the functional divergence between S-allyl-L-cysteine (SAC) and S-methyl-L-cysteine (SMC) is a powerful experimental tool. While SAC promotes liver regeneration in a partial hepatectomy model, SMC has no effect [8]. This makes SMC an ideal negative control or comparator compound for dissecting the specific signaling pathways and molecular targets activated by SAC in the liver, allowing researchers to isolate SAC's pro-regenerative mechanisms from general antioxidant or sulfur-donating properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Methyl-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.